1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by sulfonylation and subsequent attachment of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and piperazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with different chemical properties.
4-(trifluoromethyl)benzyl chloride: Another precursor used in the synthesis of the target compound.
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is unique due to its combination of a pyrazole ring, a sulfonyl group, and a piperazine ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H25F3N4O2S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H25F3N4O2S/c1-4-26-15(3)18(14(2)23-26)29(27,28)25-10-8-24(9-11-25)13-16-6-5-7-17(12-16)19(20,21)22/h5-7,12H,4,8-11,13H2,1-3H3 |
InChI Key |
FOAJEEXMTCAUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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